AN29UJ9Gku
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Overview
Description
1-Hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al, also known by its Unique Ingredient Identifier (UNII) AN29UJ9GKU, is a chemical compound with the molecular formula C22H28O4 . This compound is a derivative of pregna-1,4-diene and is known for its specific stereochemistry, which includes eight defined stereocenters .
Preparation Methods
The synthesis of 1-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al involves several steps. One common synthetic route includes the oxidation of a suitable precursor, such as a methylated steroid, under controlled conditions. The reaction typically requires the use of oxidizing agents like chromium trioxide or potassium permanganate in an organic solvent . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired stereochemistry and yield .
Chemical Reactions Analysis
1-Hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids and steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and its role in steroid metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-Hydroxy-6-methyl-3,20-dioxopregna-1,4-dien-20-al can be compared with other similar compounds, such as:
Methylprednisolone acetate: Another steroid derivative with similar anti-inflammatory properties.
Ulobetasol propionate: A potent corticosteroid used in dermatology.
Mometasone furoate: A corticosteroid used in the treatment of asthma and allergic rhinitis .
Properties
CAS No. |
150899-33-5 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3/t12-,14-,15-,16+,18-,20+,21-,22-/m0/s1 |
InChI Key |
SAEWKRGIAWAQEZ-KECPGXPTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |
Origin of Product |
United States |
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